Fmoc-Phe(F5)-OH
Description
Significance of Non-Canonical Amino Acids in Biomolecular Engineering and Supramolecular Chemistry
The ability to move beyond the 20 canonical amino acids opens up a vast chemical space for the design of novel biomaterials and therapeutic agents. The incorporation of ncAAs allows researchers to introduce functionalities not found in nature, such as bio-orthogonal handles for specific labeling, photosensitive groups for spatiotemporal control, and post-translational modifications to modulate protein function. rsc.orgcapes.gov.br In supramolecular chemistry, ncAAs are instrumental in programming the self-assembly of peptides into well-defined nanostructures like fibrils and hydrogels, with applications in drug delivery and tissue engineering. nih.govresearchgate.net
The Unique Role of Fluorine in Amino Acid Side Chains
The substitution of hydrogen with fluorine in amino acid side chains imparts a range of distinctive properties that can be exploited in various scientific disciplines. nih.govnih.gov
Electronic and Steric Influence of Fluorine Atoms
Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. nih.govprinceton.edu This strong inductive effect can alter the acidity and basicity of neighboring functional groups and influence local electronic environments. nih.gov Despite its small van der Waals radius, which is only slightly larger than that of hydrogen, the introduction of multiple fluorine atoms, as in a pentafluorophenyl group, significantly increases the steric bulk of the side chain. nih.gov This combination of potent electronic effects and increased size can profoundly impact molecular interactions.
Impact on Molecular Conformation and Intermolecular Interactions
The unique electronic and steric nature of fluorine influences peptide and protein conformation. The incorporation of fluorinated amino acids can enhance thermal and chemical stability, a phenomenon often referred to as the "fluorous effect". nih.govfu-berlin.de This effect arises from the tendency of fluorinated segments to segregate from hydrocarbon-rich environments, promoting specific folding patterns and stabilizing protein structures. princeton.edu Furthermore, fluorination can modulate intermolecular interactions, including hydrophobic and van der Waals forces, which can be harnessed to direct protein-protein interactions and self-assembly processes. rsc.orgnih.gov Studies have shown that while fluorination can increase hydrophobicity, it may decrease the propensity for α-helix formation, suggesting a preference for stabilizing β-sheet structures. fu-berlin.deacs.org
Potential as a Spectroscopic Probe
The fluorine-19 (¹⁹F) nucleus possesses favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. nih.govnih.gov Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid like Fmoc-pentafluoro-L-phenylalanine provides a unique spectroscopic window. nih.govacs.org ¹⁹F NMR can be used to probe the local environment of the fluorinated residue, providing valuable insights into protein structure, dynamics, folding, and interactions with other molecules without interference from other nuclei. nih.govrsc.org
Overview of Fmoc-pentafluoro-L-phenylalanine as a Versatile Building Block in Research
Fmoc-pentafluoro-L-phenylalanine is a key reagent in the synthesis of peptides and proteins with tailored properties. chemimpex.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), a standard method for building peptide chains. chemimpex.comnih.gov The pentafluorophenyl ring imparts enhanced hydrophobicity and stability to the resulting peptides. cymitquimica.comchemimpex.com This building block is widely utilized in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs and in materials science for the creation of novel self-assembling materials. chemimpex.comnumberanalytics.com
Scope and Objectives of Research Utilizing Fmoc-pentafluoro-L-phenylalanine
Research involving Fmoc-pentafluoro-L-phenylalanine is diverse and expanding. Key objectives include:
Designing hyperstable proteins and peptides: The unique properties of the pentafluorophenyl group are leveraged to enhance the thermal and proteolytic stability of proteins. capes.gov.brnih.gov
Developing novel biomaterials: The self-assembly properties of peptides containing this amino acid are explored for the creation of hydrogels and other nanomaterials for biomedical applications. nih.govnumberanalytics.com
Probing biological processes: Its utility as a ¹⁹F NMR probe is exploited to study protein folding, ligand binding, and enzyme mechanisms with high sensitivity and specificity. nih.govnih.gov
Improving peptide-based therapeutics: Incorporation of this amino acid can enhance the metabolic stability and bioavailability of peptide drugs. nih.govchemimpex.com
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-32-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-pentafluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Fmoc Pentafluoro L Phenylalanine and Its Derivatives
General Strategies for Synthesizing Fluorinated Amino Acid Scaffolds
The synthesis of fluorinated amino acids can be broadly categorized into two main approaches: the use of fluorinated building blocks or the direct introduction of fluorine or fluoroalkyl groups into an existing amino acid scaffold. These strategies are often complemented by methods to control the stereochemistry of the final product.
Asymmetric Synthetic Approaches for Chiral Phenylalanine Derivatives
The enantioselective synthesis of chiral phenylalanine derivatives is crucial for their application in biologically active peptides. Several powerful asymmetric methods have been developed.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) has emerged as a highly effective method for the synthesis of chiral α-amino acids. capes.gov.br This technique typically involves the alkylation of a glycine (B1666218) Schiff base with a suitable benzyl (B1604629) halide in a biphasic system, using a chiral phase-transfer catalyst to control the stereochemical outcome. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are commonly employed as catalysts. nih.gov For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base with pentafluorobenzyl bromide in the presence of a chiral cinchona alkaloid-derived catalyst can produce pentafluoro-L-phenylalanine with high enantioselectivity. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and enantiomeric excess (ee). nih.gov
Chiral Auxiliaries and Metal Complexes: The use of chiral auxiliaries is another well-established strategy. For example, chiral nickel Schiff's base complexes formed from a chiral auxiliary like (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) and glycine can be deprotonated and then alkylated with fluorinated aryl chlorides to yield fluorinated phenylalanines with high enantioselectivity (up to 90% ee). nih.gov Subsequent acidic hydrolysis removes the chiral auxiliary and the Schiff's base to afford the desired amino acid. nih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is a powerful method for accessing chiral amino acids. wipo.intdntb.gov.ua This reaction typically employs a chiral transition-metal catalyst, often based on rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. For example, enamides can be hydrogenated with high efficiency and enantioselectivity using a dual chiral-achiral acid system, where a chiral phosphoric acid catalyzes the asymmetric reduction. wipo.int
| Entry | Enamide Substrate | Catalyst Loading (mol%) | Co-catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1a | (S)-A4 (1) | Acetic Acid (10) | 15 | 97 | 91 |
| 2 | 1b | (S)-A4 (1) | Acetic Acid (10) | 24 | 93 | 90 |
| 3 | 1c | (S)-A4 (1) | Acetic Acid (10) | 24 | 95 | 92 |
| 4 | 1d | (S)-A4 (1) | Acetic Acid (10) | 36 | 91 | 93 |
| Data sourced from a study on enantioselective hydrogenation of enamides catalyzed by a dual chiral-achiral acid system. wipo.int |
Direct Fluorination and Fluoroalkylation Techniques
Direct fluorination methods introduce fluorine atoms late in the synthetic sequence, which can be an efficient strategy.
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for electrophilic fluorination. These reagents can directly fluorinate carbanions or electron-rich aromatic rings. For instance, the direct α-fluorination of a phenylalanine derivative bearing a picolinamide (B142947) auxiliary can be achieved using Selectfluor in the presence of a copper(II) acetate (B1210297) catalyst. nih.gov
Photocatalytic and Radical Fluorination: Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals that can then be fluorinated. organic-chemistry.org This approach can be used for the direct fluorination of C(sp³)–H bonds. For example, a photocatalyst can activate a suitable precursor to generate an alkyl radical, which is then trapped by a fluorine source like Selectfluor.
Nucleophilic Fluorination: Nucleophilic fluorinating agents, such as alkali metal fluorides or tetra-n-butylammonium fluoride (B91410) (TBAF), can displace leaving groups to introduce fluorine. This method is often used in the synthesis of fluoroalkenes, which can be precursors to fluorinated amino acids. researchgate.net
Specific Routes for Fmoc-pentafluoro-L-phenylalanine Preparation
The synthesis of Fmoc-pentafluoro-L-phenylalanine typically involves the preparation of the core amino acid, pentafluoro-L-phenylalanine, followed by the protection of the amino group with the Fmoc moiety.
Protection Strategies for Amino and Carboxyl Groups
The synthesis begins with a protected glycine derivative, often a Schiff base ester, which serves to protect both the amino and carboxyl groups during the initial alkylation step. A common choice is the benzophenone (B1666685) imine of a glycine ester, such as tert-butyl glycinate. This protection strategy facilitates the α-C-H abstraction under basic conditions. nih.gov
Following the asymmetric alkylation with pentafluorobenzyl bromide to introduce the pentafluorophenyl side chain, the Schiff base and the ester protecting groups are removed. This is typically achieved through acidic hydrolysis, which yields the free pentafluoro-L-phenylalanine. nih.gov
The final step is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a crucial step for its use in SPPS. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). acs.orgmdpi.com The reaction is typically carried out under Schotten-Baumann conditions, in a biphasic system with a mild base like sodium carbonate or in an aqueous/organic solvent mixture. acs.org While Fmoc-OSu is widely used, it can lead to the formation of Fmoc-β-alanine as a side product, which can be difficult to remove. google.com Using slightly less than one equivalent of the Fmoc-reagent can help to ensure selective reaction at the desired amine. acs.org An alternative approach involves silylating the amino acid before reacting it with the Fmoc reagent, which can be performed under anhydrous conditions.
| Entry | Amino Acid | Fmoc Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | L-Phenylalanine | Fmoc-Cl | Na₂CO₃ | Dioxane/Water | 22 | 82 |
| 2 | L-Phenylalanine | Fmoc-OSu | Na₂CO₃ | CH₂Cl₂/Water | - | 92 |
| Data compiled from various sources on Fmoc protection of amino acids. |
Coupling and Purification Methodologies
After the synthesis, purification of Fmoc-pentafluoro-L-phenylalanine is essential to ensure high purity for peptide synthesis. Crystallization is the most common method for purifying both the intermediate L-phenylalanine derivatives and the final Fmoc-protected product.
For the unprotected L-phenylalanine, crystallization from aqueous solutions or mixed solvent systems like methanol-water can be employed. The solubility and crystal form can be influenced by factors such as pH and the presence of other solutes.
For the final Fmoc-protected amino acid, purification is often achieved by crystallization from an ethanol/water system. nih.gov The crude product is dissolved in a heated ethanol/water mixture and then allowed to cool, leading to the crystallization of the pure compound. The crystal can then be collected by filtration, washed, and dried. nih.gov High-performance liquid chromatography (HPLC) is a standard analytical technique to verify the purity of the final product.
Considerations for Stereochemical Control in Synthesis
Maintaining the correct stereochemistry is paramount in the synthesis of L-amino acids for biological applications. Several strategies are employed to ensure high enantiomeric purity.
Asymmetric Catalysis: As previously discussed, the use of chiral catalysts in reactions like phase-transfer catalysis and asymmetric hydrogenation is a primary strategy for establishing the desired stereocenter. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov
Enzymatic Resolution: Enzymatic resolution is a powerful technique for separating racemic mixtures. This method utilizes the high stereospecificity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a racemic mixture of a fluorinated phenylalanine ester can be treated with a lipase, which will selectively hydrolyze one enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. The two can then be separated based on their different chemical properties.
| Entry | Amine Substrate | Enzyme | Acyl Donor | Time (h) | Conversion (%) | (S)-Amine ee (%) | (R)-Amide ee (%) |
| 1 | 4a | CAL-B | Ethyl Methoxyacetate | 24 | 49 | 95 | >99 |
| 2 | 4b | CAL-B | Ethyl Methoxyacetate | 48 | 50 | 98 | >99 |
| 3 | 4c | CAL-B | Ethyl Methoxyacetate | 72 | 48 | 96 | >99 |
| Data from a study on the enzymatic kinetic resolution of phenylethylamines. |
Chiral Pool Synthesis: This approach starts with a readily available chiral molecule, a "chiral pool" starting material, and modifies it to the desired product while retaining the original stereocenter. For example, a naturally occurring L-amino acid can be chemically transformed into a fluorinated analogue.
Crystallization-Induced Resolution: In some cases, diastereomeric salts can be formed by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomer.
By employing these advanced synthetic and purification methodologies, high-purity Fmoc-pentafluoro-L-phenylalanine can be efficiently prepared, providing a valuable tool for the synthesis of novel and functional peptides and proteins.
Integration of Fmoc Pentafluoro L Phenylalanine into Peptides and Proteins
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. The incorporation of Fmoc-pentafluoro-L-phenylalanine into a growing peptide chain using SPPS follows the general principles of the Fmoc/tBu strategy but requires special considerations due to the residue's unique steric and electronic properties.
Fmoc-based SPPS Protocols for Incorporation
The standard protocol for incorporating Fmoc-pentafluoro-L-phenylalanine begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step exposes the free amine of the N-terminal residue, making it available for coupling with the next amino acid.
Following deprotection and thorough washing of the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct, the incoming Fmoc-pentafluoro-L-phenylalanine is activated and coupled. The activation of the carboxylic acid moiety is crucial for efficient peptide bond formation. This is accomplished using a variety of coupling reagents, which convert the carboxylic acid into a more reactive species. The activated amino acid is then introduced to the resin, and the coupling reaction proceeds to form a new peptide bond. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully assembled.
Optimization of Coupling Conditions and Side-Chain Deprotection Strategies
The successful incorporation of Fmoc-pentafluoro-L-phenylalanine is highly dependent on the choice of coupling reagents and reaction conditions. Due to the electron-withdrawing nature of the pentafluorophenyl ring, the carboxyl group of Fmoc-pentafluoro-L-phenylalanine can be less reactive than that of standard amino acids. Furthermore, the bulky and highly hydrophobic nature of the side chain can lead to aggregation of the growing peptide on the solid support, hindering subsequent reaction steps. nih.govnih.gov
To overcome these challenges, highly efficient coupling reagents are employed. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used. However, for difficult couplings involving sterically hindered or aggregation-prone sequences, more potent uronium or phosphonium (B103445) salt-based reagents are preferred. acs.orgpeptide.com
Table 1: Common Coupling Reagents for Difficult Sequences in Fmoc-SPPS
| Reagent Class | Examples | Characteristics |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | High reactivity, fast coupling times. HATU and COMU are often considered among the most efficient for preventing racemization and ensuring high yields, especially for hydrophobic residues. acs.orgluxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, particularly useful for sterically hindered amino acids. |
Comparative studies on difficult sequences have shown that reagents like HATU and COMU often provide superior results, minimizing deletion products and ensuring higher crude peptide purity. luxembourg-bio.comresearchgate.net The choice of solvent can also play a role; while DMF is standard, the use of more polar, aggregation-disrupting solvents or "magic mixtures" (e.g., DCM/DMF/NMP) can be beneficial. nih.gov
Regarding side-chain deprotection, the pentafluorophenyl group on phenylalanine is not a protecting group in the traditional sense; it is a stable modification that remains on the amino acid throughout the synthesis and after the final cleavage from the resin. Therefore, no specific side-chain deprotection step is required for this residue. The final cleavage of the peptide from the solid support and removal of other side-chain protecting groups (like tBu, Trt, Boc) is typically accomplished with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with various scavengers. The C-F bonds of the pentafluorophenyl ring are stable to these standard TFA cleavage conditions.
Challenges and Solutions in SPPS with Pentafluorophenylalanine
The primary challenge when using Fmoc-pentafluoro-L-phenylalanine in SPPS is managing the on-resin aggregation of the peptide chain. nih.govnih.gov The high hydrophobicity of the pentafluorophenyl side chain significantly increases the tendency of peptide sequences to form secondary structures (like β-sheets) that are poorly solvated by standard SPPS solvents. nih.gov This aggregation can lead to:
Incomplete Fmoc-deprotection: The deprotection reagent cannot efficiently access the N-terminal amine.
Poor coupling yields: The activated amino acid is sterically hindered from reaching the N-terminus of the growing chain.
Formation of deletion sequences: A significant portion of the peptide chains fail to incorporate the intended amino acid.
Several strategies have been developed to mitigate these issues:
Table 2: Strategies to Overcome Aggregation in SPPS
| Strategy | Description | Application Example |
| Optimized Reagents & Solvents | Using highly efficient coupling reagents like HATU or COMU and employing aggregation-disrupting solvent systems. nih.govluxembourg-bio.com | Switching from HBTU/DMF to HATU in a mixture of DMF and DMSO for the synthesis of a known difficult hydrophobic peptide. |
| Elevated Temperature | Performing coupling reactions at higher temperatures (e.g., 40-60°C) can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted SPPS is a common application of this principle. nih.gov | Using microwave irradiation to synthesize aggregation-prone sequences, which can reduce coupling times from hours to minutes. |
| Backbone Protection | Introducing temporary, backbone-modifying protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or pseudoproline dipeptides, at strategic locations in the peptide sequence. These groups disrupt inter-chain hydrogen bonding, the primary cause of aggregation. sigmaaldrich.com | Incorporating a Fmoc-Xaa-Ser(ψPro)-OH dipeptide into a sequence to break a potential β-sheet structure during synthesis. |
| Low-Loading Resins | Using resins with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. nih.gov | Employing a 0.2 mmol/g loading resin instead of a 0.8 mmol/g resin for the synthesis of a long, hydrophobic peptide. |
By carefully selecting coupling reagents, optimizing reaction conditions, and proactively employing anti-aggregation strategies, Fmoc-pentafluoro-L-phenylalanine can be successfully incorporated into complex peptide sequences, enabling the synthesis of novel peptides with enhanced properties.
Genetic Code Expansion (GCE) and Biosynthetic Incorporation
Genetic code expansion (GCE) offers a powerful alternative to chemical synthesis for incorporating non-canonical amino acids (ncAAs) like pentafluoro-L-phenylalanine directly into proteins during translation. This technique allows for the site-specific insertion of the ncAA at any desired position within a protein's sequence in living cells. nih.gov
Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Integration
The core of GCE technology is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's own synthetases and tRNAs. The orthogonal tRNA is engineered to recognize a "blank" or reassigned codon, typically the amber stop codon (UAG), while the orthogonal aminoacyl-tRNA synthetase (aaRS) is evolved to exclusively charge this specific tRNA with the desired ncAA.
Significant progress has been made in developing such systems for various fluorinated phenylalanine analogs. nih.govnih.govnih.gov Recently, a major breakthrough was the identification and validation of a group of pyrrolysyl-tRNA synthetase (PylRS) variants, termed Pheₓ, capable of site-specifically incorporating not only pentafluoro-L-phenylalanine but also di-, tri-, and tetra-fluorinated phenylalanine analogs in both E. coli and mammalian cells (HEK 293T). nih.gov
The process involves:
Library Generation: Creating a large library of mutant aaRS genes, often by randomizing key residues within the amino acid binding pocket of a promiscuous parent synthetase like PylRS.
Selection and Screening: Implementing a positive/negative selection process. Cells are screened for their ability to incorporate the ncAA (in response to a UAG codon in a reporter gene like GFP) only when the ncAA is present in the growth media, and to not incorporate any canonical amino acids when it is absent.
Validation: The selected Pheₓ synthetase variants are then validated for their efficiency and fidelity of incorporating pentafluoro-L-phenylalanine into target proteins.
Using this approach, researchers have successfully produced proteins containing pentafluoro-L-phenylalanine with yields sufficient for biochemical and structural analysis, demonstrating the robustness of this in-vivo incorporation method. nih.gov
Biosynthetic Pathways for Fluorinated Amino Acid Production and Utilization
Currently, the incorporation of Fmoc-pentafluoro-L-phenylalanine via GCE relies on the exogenous supply of the synthetically produced amino acid to the cell culture medium. The engineered orthogonal synthetase then utilizes this externally provided building block.
The natural biosynthesis of L-phenylalanine begins with precursors from central carbon metabolism (phosphoenolpyruvate and erythrose 4-phosphate) and proceeds through the multi-step shikimate pathway to produce chorismate. rsc.orgnih.gov Chorismate is then converted via prephenate and phenylpyruvate to L-phenylalanine. While metabolic engineering has been extensively used to create microbial strains that overproduce natural L-phenylalanine, the de novo biosynthesis of a heavily modified analog like pentafluoro-L-phenylalanine within the cell presents significant challenges.
This would require the evolution of an entire enzymatic pathway capable of handling fluorinated intermediates, a feat of synthetic biology that has not yet been reported for this specific compound. Therefore, the standard and currently exclusive method for utilizing pentafluoro-L-phenylalanine in GCE is through precursor-directed biosynthesis, where the final, fully-formed non-canonical amino acid is fed to the engineered organism.
Strategies for Enhancing Translational Efficiency and Fidelity in Recombinant Systems
The site-specific incorporation of non-canonical amino acids (ncAAs) like pentafluoro-L-phenylalanine into proteins within recombinant systems is a powerful tool for protein engineering. This process relies on hijacking the cellular translation machinery, which requires an orthogonal aminoacyl-tRNA synthetase (RS)/tRNA pair that is specific for the ncAA and does not recognize endogenous amino acids. The success of this approach hinges on two critical factors: the efficiency of producing the full-length, modified protein and the fidelity, ensuring the correct ncAA is incorporated at the desired position.
Several strategies have been developed to enhance both the yield and accuracy of pentafluoro-L-phenylalanine incorporation. A primary approach involves the directed evolution and selection of highly active and specific RS variants. For instance, engineered phenylalanyl-tRNA synthetase (PheRS) systems have been shown to successfully incorporate a range of fluorinated phenylalanine analogs. nih.gov Research has identified specific synthetase variants, such as PheX-D6 and PheX-B5, that exhibit high fidelity for incorporating pentafluoro-L-phenylalanine in both E. coli and eukaryotic HEK cells. nih.gov The fidelity of these systems can be quantitatively assessed using mass spectrometry, which confirms the precise mass of the resulting protein.
The choice of the synthetase/tRNA pair can significantly impact both the yield and fidelity. While some pairs may be highly efficient, others might exhibit lower fidelity or reduced protein expression levels. nih.gov The cellular context—prokaryotic versus eukaryotic—also plays a role, with some synthetase pairs showing improved fidelity in HEK cells compared to E. coli. nih.gov
Beyond the engineering of the tRNA/RS pair, general strategies for improving recombinant protein expression can be applied to enhance yields. These include:
Optimization of Expression Conditions: Lowering the induction temperature (e.g., to 15-25°C) can slow down cellular processes, which often improves protein solubility and proper folding. biomatik.com Similarly, adjusting the concentration of the inducing agent can modulate the transcription rate to prevent protein aggregation and increase the yield of soluble protein. biomatik.com
Host Strain Engineering: Utilizing host strains engineered to address common expression bottlenecks is effective. For example, strains that co-express chaperones can aid in the folding of the nascent polypeptide chain. nih.gov Strains with altered metabolic pathways, such as those that reduce acetate (B1210297) formation, can also lead to improved protein production. nih.govplos.org
Vector and Gene Optimization: The design of the expression vector is crucial. The choice of promoter can determine the strength and timing of expression. biomatik.comnih.gov For potentially toxic proteins, a promoter with low basal expression is preferable, while strong promoters are used to maximize yield. biomatik.com Codon optimization of the target gene to match the tRNA abundance of the expression host can also enhance translational efficiency.
The following table summarizes research findings on the fidelity of incorporating pentafluoro-L-phenylalanine using specific engineered synthetases in different recombinant systems.
| Synthetase | Host System | ncAA | Fidelity of Incorporation |
| PheX-D6 | E. coli | Pentafluoro-L-phenylalanine | 98.2% nih.gov |
| PheX-B5 | E. coli | Pentafluoro-L-phenylalanine | 97.5% nih.gov |
| PheX-D6 | HEK cells | Pentafluoro-L-phenylalanine | High fidelity observed nih.gov |
| PheX-B5 | HEK cells | Pentafluoro-L-phenylalanine | High fidelity observed nih.gov |
This table presents data on the fidelity of incorporating pentafluoro-L-phenylalanine at a specific site in a reporter protein using engineered tRNA/RS pairs. Fidelity was determined by mass spectrometry analysis of the purified protein. nih.gov
Native Chemical Ligation (NCL) for Complex Peptide and Protein Architectures
Native Chemical Ligation (NCL) is a cornerstone technology for the chemical synthesis of large peptides and proteins. wikipedia.orgnih.gov The process enables the joining of two unprotected peptide fragments in an aqueous solution at neutral pH. nih.gov The classic NCL reaction occurs between a peptide segment with a C-terminal thioester and another peptide segment bearing an N-terminal cysteine residue. nih.gov The reaction proceeds through a chemoselective transthioesterification, followed by a spontaneous intramolecular S-to-N acyl shift, which results in the formation of a native peptide bond at the ligation site. wikipedia.orgnih.gov
The incorporation of pentafluoro-L-phenylalanine into complex protein architectures via NCL is achieved by first synthesizing a peptide fragment containing this unnatural amino acid using Solid Phase Peptide Synthesis (SPPS). For this, Fmoc-pentafluoro-L-phenylalanine is used as the building block. A key challenge in this process is the synthesis of the requisite peptide C-terminal thioester using the Fmoc-SPPS strategy. The standard Fmoc deprotection step uses piperidine, a strong nucleophile that can cleave the thioester linkage, making it incompatible with direct thioester synthesis. osti.gov
To overcome this limitation, several Fmoc-compatible strategies have been developed to generate peptide thioesters:
| Method | Description | Key Features |
| Modified Deprotection | The Nα-Fmoc group is removed using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of an additive like HOBt. | Reduces thioester cleavage but can increase side reactions like aspartimide formation. osti.gov |
| "Safety-Catch" Linkers | An acyl sulfonamide linker is used, which is stable to Fmoc-SPPS conditions but can be activated post-synthesis to generate the thioester. | Provides good stability during synthesis and allows for late-stage thioester formation. osti.gov |
| Thioester Surrogates | Groups like N-acyl-benzimidazolinones (Nbz) or N-acyl-dihydropyridinones are used, which are stable to Fmoc chemistry and can be converted to thioesters or participate directly in ligation-like reactions. | Offers an alternative pathway that bypasses the direct synthesis of sensitive thioester intermediates. nih.gov |
| Backbone Amide Linker (BAL) | A specialized linker is used that, after peptide assembly, can be cleaved to yield a C-terminal thioester peptide directly. | This approach has been successfully applied to peptides with a C-terminal Glycine (B1666218). osti.gov |
Once the peptide fragment containing pentafluoro-L-phenylalanine is successfully synthesized as a C-terminal thioester, it can be ligated with another peptide fragment containing an N-terminal cysteine. This allows for the modular construction of large, complex proteins that incorporate the unique properties of pentafluoro-L-phenylalanine, such as its hydrophobicity and potential for 19F-NMR studies.
Furthermore, advances in ligation chemistry have expanded the scope beyond the canonical Cys-Xaa ligation junction. Ligation-desulfurization strategies, for example, use a thiol-bearing amino acid (like β-mercaptophenylalanine) at the ligation site, which, after ligation, can be desulfurized to yield a native phenylalanine residue. researchgate.net This powerful extension allows for ligation at phenylalanine sites, greatly increasing the flexibility of protein design and synthesis. nih.govresearchgate.net Through these combined methods of Fmoc-SPPS and NCL, Fmoc-pentafluoro-L-phenylalanine serves as a critical starting material for the creation of precisely engineered proteins with complex architectures.
Influence on Peptide and Protein Structure, Dynamics, and Interactions
Conformational Analysis of Peptides Incorporating Fmoc-pentafluoro-L-phenylalanine
The substitution of phenylalanine with its pentafluorinated counterpart can induce significant changes in the local and global conformation of a peptide. These changes are driven by the unique electronic and steric properties of the perfluorinated aromatic ring.
The electronic nature of the pentafluorophenyl group is markedly different from that of the phenyl group. The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, creating a polarized π-system. This "electron-deficient" character enhances its ability to engage in strong π-π stacking interactions with electron-rich aromatic systems, such as the side chains of tryptophan or tyrosine. These phenyl-perfluorophenyl interactions are a prime example of electrostatic reinforcement in noncovalent interactions and can be significantly stronger than the interactions between two standard phenylalanine residues.
The introduction of the bulky and electronically distinct pentafluorophenyl side chain can impose significant steric constraints on the peptide backbone, thereby influencing the allowable dihedral angles (φ and ψ). While specific crystallographic or NMR data for peptides containing solely Fmoc-pentafluoro-L-phenylalanine is limited, studies on related peptides provide valuable insights. For instance, the conformational preferences of a central phenylalanine residue in an Alanine-Phenylalanine-Alanine (AFA) tripeptide have been determined, showing a propensity for an extended β-strand-like conformation. nih.gov
It is reasonable to infer that the larger van der Waals radius of fluorine compared to hydrogen would lead to even more restricted conformational space for pentafluoro-L-phenylalanine. The φ and ψ angles are likely to be constrained to regions of the Ramachandran plot that minimize steric clashes between the bulky side chain and the peptide backbone.
| Peptide Fragment | Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) | Conformation |
| Ala-Phe -Ala | Phenylalanine | -100 | 145 | β-strand-like |
Table 1: Dihedral angles for the central phenylalanine residue in an Alanine-Phenylalanine-Alanine (AFA) tripeptide, indicating a preference for an extended conformation. This serves as a baseline for understanding the potential conformational space of phenylalanine derivatives. nih.gov
The unique interactive properties of pentafluoro-L-phenylalanine can significantly modulate the propensity of a peptide to adopt specific secondary structures. The strong π-π stacking capabilities can stabilize turns and sheet structures. Studies on the self-assembly of Fmoc-pentafluoro-L-phenylalanine have shown a high tendency to form amyloid-like fibrils, which are characterized by extensive β-sheet structures.
Conversely, when appropriately positioned within a peptide sequence, pentafluoro-L-phenylalanine can also contribute to the stability of α-helices. Research on Ala-Lys host peptides has demonstrated that phenylalanine-pentafluorophenylalanine interactions at positions i and i+4 can significantly enhance helicity. researchgate.net The interaction energy between a phenylalanine and a pentafluorophenylalanine at these positions was found to be comparable to that of a phenylalanine-phenylalanine pair, contributing to the stabilization of the helical fold. researchgate.net However, the study also suggested that the side chains in the phenylalanine-pentafluorophenylalanine pair might not achieve a perfectly stacked geometry within the constraints of an α-helix. researchgate.net
| Interacting Pair (i, i+4) | Position in Helix | Interaction Energy (ΔG, kcal/mol) | Effect on Helicity |
| Phe - Phe | Internal | -0.27 | Stabilizing |
| Phe - F5-Phe | Internal | -0.27 | Stabilizing |
| Phe - Phe | C-terminus | -0.8 | Strongly Stabilizing |
| Phe - F5-Phe | C-terminus | -0.55 | Strongly Stabilizing |
Table 2: Interaction energies for aromatic pairs in an α-helical peptide, showing the stabilizing contribution of phenylalanine-pentafluorophenylalanine (F5-Phe) interactions. researchgate.net
Impact on Protein Folding and Stability Mechanisms
The introduction of Fmoc-pentafluoro-L-phenylalanine into a protein can have profound effects on its folding process and thermodynamic stability. These effects are primarily mediated through the alteration of the hydrophobic core and the introduction of new non-covalent interactions.
The hydrophobic core is a major determinant of protein stability. The replacement of a phenylalanine with a pentafluorophenylalanine residue within this core introduces both steric and electronic perturbations. While the pentafluorophenyl group is hydrophobic, its packing properties and interactions differ from those of a simple phenyl group.
Studies on the impact of such mutations have shown that the effect on stability is highly context-dependent. In some cases, the enhanced aromatic interactions can lead to increased stability. However, the larger size of the pentafluorophenyl group can also lead to steric clashes and disrupt the optimal packing of the hydrophobic core, resulting in destabilization. Research on hyperthermophilic proteins has highlighted the critical role of optimal hydrophobic core packing in enhancing thermostability. whiterose.ac.uknih.gov In a study involving the p53 tetramerization domain, substituting a phenylalanine residue (Phe341) buried in the hydrophobic core with the even bulkier cyclohexylalanine enhanced stability, demonstrating the importance of filling cavities. nih.gov Conversely, the substitution of surface-exposed phenylalanine residues involved in π-interactions with pentafluorophenylalanine did not significantly alter the tetramer's stability. nih.gov This indicates that the impact of pentafluorophenylalanine on stability is intricately linked to its specific location and the nature of its interactions within the protein structure.
The process of protein folding often involves the transient formation of partially folded intermediates. The presence of a pentafluorophenylalanine residue can influence the stability of these intermediates and potentially alter the folding pathway. While direct experimental studies on the folding kinetics of proteins containing Fmoc-pentafluoro-L-phenylalanine are limited, general principles of protein folding allow for informed predictions.
Studies on Protein-Protein and Protein-Ligand Interactions
The introduction of pentafluoro-L-phenylalanine (F5-Phe) into peptides has proven to be a valuable strategy for investigating the intricacies of protein-protein and protein-ligand interactions. The unique physicochemical properties of the pentafluorophenyl group allow for the fine-tuning of interaction interfaces and the exploration of binding dynamics.
Probing Binding Interfaces and Affinity Modulation
The substitution of native phenylalanine residues with F5-Phe at the interface of protein-protein or protein-ligand interactions serves as a powerful method to probe the local environment and modulate binding affinity. The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, transforming it from an electron-rich to an electron-poor system. This change can significantly impact cation-π and π-π stacking interactions, which are often crucial for molecular recognition.
| Substitution Site in p53 Tetramerization Domain | Interacting Residues | Type of Interaction | Effect of F5-Phe Substitution on Tetramer Stability | Reference |
| Phe328 | Phe338 | π-interactions | No significant change in T(m) | nih.gov |
| Phe338 | Phe328 | π-interactions | No significant change in T(m) | nih.gov |
This table summarizes the effect of pentafluoro-L-phenylalanine substitution on the stability of the p53 tetramer, highlighting its utility in probing binding interfaces.
Furthermore, the impact of F5-Phe on binding affinity has been quantitatively assessed in protein-ligand interactions. In a study involving the α-factor, a peptide pheromone, and its G protein-coupled receptor (GPCR), Ste2p, the native tyrosine residue at position 13, which is involved in a critical cation-π interaction with the receptor, was replaced with various fluorinated phenylalanine analogs, including F5-Phe. nsf.gov The binding affinity (Kd) of these analogs was determined, revealing a direct correlation between the degree of fluorination and a decrease in binding affinity. nsf.gov The pentafluorinated analog exhibited a significantly higher Kd value, indicating weaker binding. nsf.gov This demonstrates that the electron-poor nature of the F5-Phe ring is unfavorable for the cation-π interaction, thereby modulating the binding affinity.
| α-Factor Analog (Position 13) | Equilibrium Dissociation Constant (Kd) in µM | Fold Decrease in Affinity Compared to Wild Type (Tyrosine) | Reference |
| Tyrosine (Wild Type) | 26.9 | 1.0 | nih.gov |
| Phenylalanine | 27.1 | ~1.0 | nih.gov |
| 3-Fluorophenylalanine | 22.0 | ~0.8 | nih.gov |
| 4-Fluorophenylalanine | 22.0 | ~0.8 | nih.gov |
| 3,4-Difluorophenylalanine | 17.4 | ~0.6 | nih.gov |
| Pentafluorophenylalanine | 3.9 | ~0.14 | nih.gov |
This interactive table presents the binding affinities of various fluorinated α-factor analogues to the Ste2p receptor, illustrating the modulation of affinity with increasing fluorination.
Dynamic Alterations at Interaction Sites
The incorporation of F5-Phe can also induce dynamic alterations at interaction sites, which can be monitored using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is an excellent probe for studying protein dynamics due to its high sensitivity and the large chemical shift dispersion, which makes it highly responsive to changes in the local environment. nih.govnih.gov
While specific studies detailing the dynamic effects of F5-Phe at protein interaction sites using NMR relaxation are not abundant in the provided search results, the principles of using fluorinated amino acids for such purposes are well-established. The introduction of a ¹⁹F label, such as in F5-Phe, allows for the measurement of various NMR parameters, including chemical shift perturbations, relaxation rates (R₁, R₂), and the nuclear Overhauser effect (NOE). These parameters provide insights into conformational changes, flexibility, and the kinetics of binding events. nih.gov
For instance, upon ligand binding, changes in the chemical shift of the ¹⁹F nucleus of an incorporated F5-Phe residue can indicate a conformational change at the binding site. nih.gov Furthermore, NMR relaxation experiments can provide information on the timescale of motions at the interaction site. An increase in the transverse relaxation rate (R₂) upon binding, for example, can suggest a decrease in the mobility of the peptide backbone or side chain at that position.
In the absence of specific data for F5-Phe, studies on other fluorinated phenylalanine analogs can provide a conceptual framework. For example, ¹⁹F NMR studies of proteins labeled with other fluorinated phenylalanines have been used to map out regions involved in conformational changes upon ligand binding and to characterize the kinetic parameters of these changes. nsf.gov The significant difference in the electronic environment of the F5-Phe ring compared to native phenylalanine suggests that its incorporation would lead to distinct and measurable changes in the ¹⁹F NMR spectrum upon interaction with a binding partner, providing a sensitive handle to study the associated dynamic events.
Fmoc Pentafluoro L Phenylalanine As a Spectroscopic Probe in Biomolecular Research
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy stands out as a premier analytical technique for studying biomolecules due to the favorable properties of the fluorine-19 nucleus. When incorporated into a protein, typically by replacing a native amino acid, the ¹⁹F nucleus acts as a sensitive reporter of its local environment.
Advantages of ¹⁹F NMR for Biological Systems (Sensitivity, Chemical Shift Range, Low Background)
The application of ¹⁹F NMR to biological systems offers several distinct advantages over more conventional NMR techniques that observe ¹H, ¹³C, or ¹⁵N nuclei. nih.govnih.gov
High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, second only to that of the proton (¹H), and has a natural abundance of 100%. ucla.edu This results in a high intrinsic sensitivity, approximately 83% of that of protons, allowing for the acquisition of strong NMR signals from relatively small amounts of labeled protein. ucla.edu
Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very broad range of chemical shifts, which can span over 400 ppm. ucla.edu This large spectral dispersion makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment. ucla.edu Even minor alterations in protein conformation, solvent exposure, or electrostatic interactions can lead to significant and easily detectable changes in the ¹⁹F resonance frequency. nih.gov
Low Biological Background: Fluorine is virtually absent from naturally occurring biological systems. nih.govucla.edu This means that ¹⁹F NMR spectra of labeled proteins are free from interfering background signals that can often complicate ¹H, ¹³C, and ¹⁵N NMR studies, especially in complex biological matrices or in vivo. nih.govnih.gov
Site-Specific ¹⁹F Labeling for Conformational and Dynamic Studies
A key enabling technology for the use of pentafluorophenylalanine as a probe is the ability to incorporate it at specific sites within a protein's amino acid sequence. This is often achieved through the use of amber stop codon suppression technology. nih.gov In this method, a transfer RNA (tRNA) and its corresponding aminoacyl-tRNA synthetase are engineered to recognize the UAG (amber) stop codon and insert the unnatural amino acid, such as pentafluorophenylalanine, at that position during protein synthesis. This allows for the precise placement of the ¹⁹F probe at a single, desired location within the protein of interest. nih.gov
This site-specific labeling is crucial for interpreting the resulting ¹⁹F NMR spectra in terms of localized conformational changes and dynamics. By placing the probe at a specific residue, any observed changes in the ¹⁹F signal can be directly attributed to alterations in the environment of that particular site.
Applications in Monitoring Protein Conformational Changes and Ligand Binding Events
The sensitivity of the ¹⁹F chemical shift to its local environment makes it an ideal tool for monitoring conformational changes in proteins that occur upon ligand binding. When a ligand binds to a protein, it can induce structural rearrangements that alter the chemical environment of the incorporated pentafluorophenylalanine, leading to a change in its ¹⁹F chemical shift. nih.gov
For example, studies on the E. coli galactose-binding protein have shown that the binding of D-galactose or D-glucose induces a long-range conformational change that results in significant chemical shift changes for multiple ¹⁹F probes distributed throughout the protein. nih.gov Similarly, in the aspartate receptor, ligand binding leads to detectable chemical shift changes at probe locations, indicating a widespread conformational change. nih.gov
The following table summarizes the types of ¹⁹F NMR spectral changes observed upon ligand binding in different protein systems.
| Protein System | Ligand | Observed ¹⁹F NMR Spectral Change | Reference |
| E. coli Galactose-Binding Protein | D-Galactose, D-Glucose | Significant chemical shift changes at nine probe positions. | nih.gov |
| Aspartate Receptor | Aspartate | Significant chemical shift changes at three probe positions. | nih.gov |
| L-leucine specific receptor | L-phenylalanine, 4-fluoro-L-phenylalanine | Protein-induced shifts for the 4-fluoro-L-phenylalanine peak. | nih.gov |
| Phospho-signaling protein CheY | Phosphorylation | Significant chemical shift changes at all six 4-F-Phe probe positions. | nih.gov |
This table is illustrative and synthesizes descriptive findings. The magnitude and direction of shifts are protein and site-specific.
Investigations into Protein Aggregation and Misfolding Mechanisms
Protein aggregation and misfolding are central to the pathology of numerous human diseases. ¹⁹F NMR spectroscopy is a valuable tool for studying these processes because it can provide insights into the different conformational states populated during aggregation, including transient and low-population intermediates that are often difficult to detect with other techniques. ucla.edu
The introduction of a pentafluorophenylalanine probe can allow for the monitoring of the local environment of a specific residue as a protein transitions from its soluble, monomeric state to an aggregated or fibrillar form. Changes in the ¹⁹F NMR signal can report on the formation of intermolecular contacts and the adoption of new secondary structures within the aggregate.
Solid-State ¹⁹F NMR for Membrane Protein Studies
Membrane proteins represent a challenging class of biomolecules for structural studies due to their hydrophobic nature and requirement for a lipid environment. Solid-state NMR (ssNMR) is a powerful technique for studying membrane-bound proteins, and the use of ¹⁹F-labeled probes like pentafluorophenylalanine offers significant advantages. nih.govnih.gov
In ssNMR, the large chemical shift anisotropy (CSA) of the ¹⁹F nucleus, which is averaged out in solution NMR, provides rich information about the orientation and dynamics of the labeled residue within the membrane. nih.gov By analyzing the ¹⁹F NMR lineshape of a site-specifically labeled membrane protein, it is possible to determine the orientation of the labeled side chain with respect to the membrane normal. This information is critical for understanding how membrane proteins are embedded in and interact with the lipid bilayer. nih.gov
Integration with Other Spectroscopic Techniques for Comprehensive Analysis
While ¹⁹F NMR is a powerful technique on its own, its integration with other spectroscopic methods can provide a more comprehensive picture of protein structure and function. For instance, fluorescence spectroscopy can be used in conjunction with ¹⁹F NMR to study ligand binding. In a study of the L-leucine specific receptor from Escherichia coli, fluorescence was used to measure the binding affinity of fluorinated phenylalanine analogs, while ¹⁹F NMR confirmed their binding and provided information about the local environment of the probe in the bound state. nih.gov
Furthermore, combining ¹⁹F NMR with computational methods, such as density functional theory (DFT), is becoming increasingly important for the interpretation of ¹⁹F chemical shifts. nih.gov Quantum chemical calculations can help to correlate the observed chemical shifts with specific structural features of the protein, providing a deeper understanding of the underlying molecular interactions. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. In the context of peptides, the chromophore of interest is the amide bond of the polypeptide backbone. The spatial arrangement of these amide bonds in regular secondary structures, such as α-helices and β-sheets, generates characteristic CD signals in the far-UV region (typically 190-250 nm). nih.gov
The incorporation of Fmoc-pentafluoro-L-phenylalanine into a peptide sequence introduces a unique and sensitive spectroscopic probe. While the peptide backbone provides the primary CD signal related to secondary structure, aromatic side chains can also contribute to the spectrum. nih.gov The pentafluorophenyl ring of Fmoc-pentafluoro-L-phenylalanine, with its distinct electronic properties and significant size, can influence the local environment and, consequently, the CD spectrum.
Research on similar Fmoc-dipeptides, such as Fmoc-diphenylalanine, has demonstrated the utility of CD in monitoring self-assembly and secondary structure formation. In these systems, a distinct CD signal is often associated with the formation of β-sheet structures, which are crucial for the assembly into higher-order fibrils and hydrogels. researchgate.net The CD spectrum can reveal the backbone orientation of the peptide within such assemblies. For instance, the transition from a random coil conformation to an ordered β-sheet structure is typically accompanied by the appearance of a strong negative band around 218 nm and a positive band near 195 nm. The intensity of these signals can be used to follow the kinetics and extent of folding or self-assembly.
By substituting a standard amino acid with Fmoc-pentafluoro-L-phenylalanine, researchers can probe specific regions within a peptide or protein. The bulky and hydrophobic nature of the pentafluorophenyl group can modulate peptide conformation and assembly, and the resulting changes in the CD spectrum provide direct insight into these structural transitions. cymitquimica.com
Table 1: Characteristic Far-UV Circular Dichroism Signals for Common Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| Antiparallel β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~198 |
This table is based on characteristic spectra as described in reference nih.gov.
Infrared (IR) Spectroscopy for Hydrogen Bonding and Conformational Signatures
Infrared (IR) spectroscopy is an invaluable tool for elucidating the conformational details of peptides by probing the vibrational frequencies of their constituent chemical bonds. It is particularly sensitive to hydrogen bonding, which is the cornerstone of secondary structure formation. researchgate.net The most informative region in the IR spectrum of a peptide is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. The precise frequency of the Amide I band is highly sensitive to the peptide's conformation and hydrogen-bonding pattern. nih.gov
The incorporation of Fmoc-pentafluoro-L-phenylalanine provides several distinct advantages for IR spectroscopic analysis:
Probing Hydrogen Bonds: The formation of β-sheets involves the establishment of a network of intermolecular hydrogen bonds between N-H and C=O groups on adjacent peptide strands. This ordering results in a characteristic shift of the Amide I band to a lower wavenumber, typically in the range of 1620-1640 cm⁻¹. Studies on the self-assembly of Fmoc-phenylalanine into hydrogels have used FT-IR to confirm the presence of anti-parallel β-sheet structures by identifying these characteristic low-frequency Amide I bands. rsc.orgresearchgate.net
Unique Vibrational Probes: The pentafluorophenyl ring introduces strong C-F stretching vibrations that can serve as unique markers within the spectrum. More importantly, the high electronegativity of the fluorine atoms can influence the electronic distribution across the entire amino acid residue.
Conformational Signatures: Cryogenic gas-phase IR spectroscopy studies on related fluorinated phenylalanine compounds have shown that fluorination can lead to the formation of specific and unusually strong intramolecular hydrogen bonds, such as proximal NH+⋯F interactions. mpg.de The presence of the five fluorine atoms on the phenyl ring in Fmoc-pentafluoro-L-phenylalanine could similarly direct or stabilize specific conformations through such non-covalent interactions, which would be detectable as distinct shifts in the N-H and C=O vibrational frequencies.
By analyzing the Amide I (C=O stretch, ~1600-1700 cm⁻¹), Amide II (N-H bend and C-N stretch, ~1510-1580 cm⁻¹), and N-H stretching (~3300 cm⁻¹) regions, researchers can gain detailed insights into the molecular structure, hydrogen-bonding network, and the assembly state of peptides containing this modified amino acid. nih.govresearchgate.net
Table 2: General IR Band Assignments for Peptide Conformational Analysis
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |
|---|---|---|
| Amide I (C=O stretch) | 1650 - 1660 | α-Helix |
| Amide I (C=O stretch) | 1620 - 1640 | β-Sheet |
| Amide I (C=O stretch) | 1640 - 1650 | Random Coil |
| Amide II (N-H bend) | 1540 - 1550 | α-Helix |
| Amide II (N-H bend) | 1520 - 1540 | β-Sheet |
Frequency ranges are approximate and can vary based on the specific molecular environment and sample state. Based on data from nih.govresearchgate.net.
Applications in Enzymology and Mechanistic Biology
Design and Synthesis of Substrate Analogs and Inhibitors
The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on pentafluoro-L-phenylalanine makes it directly suitable for use in automated solid-phase peptide synthesis (SPPS). sigmaaldrich.com This methodology allows for the precise, site-specific incorporation of pentafluoro-L-phenylalanine into a peptide sequence. The resulting peptides can function as substrate analogs or inhibitors, enabling detailed investigations of enzyme mechanisms. These synthetic peptides can mimic the natural substrate of an enzyme, but the unique properties of the pentafluorophenyl group can alter binding affinity or prevent catalytic turnover, thereby creating potent inhibitors. nih.gov For instance, substrate-competitive inhibitors can be designed to not only block the active site but also to be methylated themselves, consuming the S-adenosylmethionine (SAM) cosubstrate and modulating enzyme activity through a dual mechanism. ru.nl
The pentafluorophenylalanine (F5Phe) side chain serves as a unique biophysical probe for exploring the microenvironment of an enzyme's active site. Its properties—a quadrupole moment opposite in sign to that of natural aromatic amino acids, increased hydrophobicity, and potential for halogen bonding—allow it to report on the nature of interactions within the binding pocket.
Researchers have successfully used the substitution of phenylalanine with F5Phe to explore hydrophobic environments and π-interactions at protein-protein interfaces, which are analogous to enzyme-substrate interfaces. nih.gov For example, in a study on the p53 tetramerization domain, replacing phenylalanine residues at the interaction interface with F5Phe helped to characterize the local environment. nih.gov The stability of the complex was sensitive to these substitutions, indicating the importance of specific aromatic interactions. nih.gov Similarly, in thiocyanate (B1210189) dehydrogenase, a conserved phenylalanine residue was found to be critical for stabilizing the active site through hydrophobic and stacking interactions. mdpi.com Substituting it with a non-hydrophobic residue resulted in a complete loss of catalytic activity, highlighting the importance of the specific properties of the phenyl ring in maintaining the active site's structural integrity for catalysis. mdpi.com These studies demonstrate the principle that incorporating F5Phe can reveal whether an active site relies more on classical hydrophobic packing or on specific electrostatic interactions involving the aromatic ring.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and enzymology, aiming to connect the chemical structure of a molecule to its biological activity. drugdesign.org By systematically modifying a lead compound, such as an enzyme inhibitor, and assessing the resulting changes in activity, researchers can build a model of the pharmacophore and optimize the inhibitor's potency and selectivity. mdpi.com
Incorporating pentafluoro-L-phenylalanine is a key strategy in SAR studies of peptide-based inhibitors. By replacing a native phenylalanine residue with its pentafluorinated counterpart, scientists can assess the role of the aromatic ring's electronic properties in binding and inhibition. For example, in the development of inhibitors for the HIV-1 capsid protein, the phenylalanine core was identified as crucial for activity. mdpi.com SAR studies on derivatives revealed that modifications to this core significantly impacted antiviral potency. mdpi.comnih.gov Similarly, studies on N-benzoyl derivatives of fluorinated phenylalanines showed that the position and number of fluorine substitutions directly influenced their growth-inhibitory activity against Lactobacillus casei, with certain derivatives showing potent inhibition. nih.gov These findings underscore how F5Phe can be used to fine-tune the electronic and hydrophobic character of a peptide, providing critical data for understanding the mechanistic pathway of inhibition and for designing more effective enzyme inhibitors.
Table 1: Research Findings on Fluorinated Phenylalanine Analogs in Inhibition Studies
| Enzyme/System Target | Compound Type | Key Finding | Reference |
|---|---|---|---|
| Lactobacillus casei Growth | Substituted benzoyl derivatives of p-fluoro-DL-phenylalanine | Derivatives exhibited significant inhibitory activity, with m-chlorobenzoyl-p-fluoro-DL-phenylalanine being the most potent among the tested compounds. | nih.gov |
| HIV-1 Capsid Protein | Phenylalanine-containing peptidomimetics | The phenylalanine core was found to be essential for maintaining antiviral activity, forming critical hydrophobic interactions within the protein's binding pocket. | mdpi.com |
| Histone Lysine (B10760008) Methyltransferase SETD7 | (R)-PFI-2 analogues (small molecule inhibitors) | Analogues can act as both inhibitors and substrates, demonstrating a dual mechanism for modulating enzyme activity. | ru.nl |
| Dopamine Transporter (DAT) | Tropane-based inhibitors | Structure-activity relationship studies revealed specific structural requirements for potency and selectivity at the transporter. | nih.gov |
Probing Allosteric Regulation and Enzyme Dynamics
Allosteric regulation, where binding of a molecule at one site affects the activity at a distant site, is a crucial mechanism for controlling enzyme function. Phenylalanine itself is a known allosteric regulator of enzymes like phenylalanine hydroxylase. nih.gov The binding of phenylalanine to a regulatory domain induces a conformational change that activates the enzyme. nih.gov
By incorporating pentafluoro-L-phenylalanine into peptides that are designed to mimic allosteric effectors, researchers can probe the specific interactions that drive these conformational changes. The altered electrostatics of the F5Phe ring can either enhance or disrupt the allosteric effect, providing insight into the nature of the allosteric binding site. Furthermore, the 19F NMR signal of the pentafluorophenyl group provides a sensitive spectroscopic handle to monitor enzyme dynamics in real-time. This allows for the direct observation of conformational transitions between inactive and active states, offering a level of detail that is difficult to achieve with other methods. Studies on protein stability using F5Phe have shown it is a highly suitable tool for probing the environments of phenylalanine residues and the conformational stability of protein complexes. nih.gov
Studies on Metabolic Pathways and Biosynthetic Processes
Phenylalanine is a central metabolite, serving as a building block for proteins and a precursor for a vast array of secondary metabolites, such as phenylpropanoids in plants. nih.gov Understanding the metabolic pathways that produce and consume phenylalanine is critical. For example, in Penicillium chrysogenum, the biosynthesis of penicillin G relies on the availability of the side-chain precursor phenylacetate, which can be naturally derived from phenylalanine metabolism. nih.gov In Saccharomyces cerevisiae, phenylalanine is the precursor for the flavor compound 2-phenylethanol (B73330) via the Ehrlich pathway. nih.gov
Peptides containing pentafluoro-L-phenylalanine can be used as tools to study these complex metabolic networks. When introduced into cells or cell extracts, these analogs can act as competitive inhibitors of enzymes in a pathway, helping to identify rate-limiting steps or key regulatory points. Because the fluorine atoms make the analog "heavy" compared to its natural counterpart, it can be traced using mass spectrometry-based metabolomics. This allows researchers to follow the fate of the analog through a pathway, identifying downstream metabolites and clarifying the connections within the metabolic grid. This approach provides a powerful method for dissecting the biosynthesis and catabolism of phenylalanine and related compounds.
Self Assembly and Supramolecular Architectures
Molecular Self-Assembly of Fmoc-pentafluoro-L-phenylalanine Monomers
The spontaneous organization of Fmoc-pentafluoro-L-phenylalanine monomers into complex, higher-order structures is a process governed by a delicate interplay of non-covalent interactions. This self-assembly leads to the formation of functional materials, most notably hydrogels, with potential applications in biomedicine and beyond.
Driving Forces for Assembly: Hydrophobic, Fluorous, and Aromatic Interactions
The self-assembly of Fmoc-pentafluoro-L-phenylalanine is primarily driven by a combination of hydrophobic, fluorous, and aromatic (π-π) interactions. rsc.org The Fmoc group, with its large aromatic fluorenyl ring system, contributes significantly to π-π stacking interactions, a crucial factor for the aggregation of these molecules. rsc.orgresearchgate.netnih.gov
The pentafluorinated phenyl ring of the phenylalanine residue introduces several key effects. Fluorination increases the hydrophobicity of the molecule, which can enhance the hydrophobic forces driving assembly in an aqueous environment. Furthermore, the presence of multiple fluorine atoms gives rise to "fluorous" interactions, a distinct type of interaction between fluorinated molecules. rsc.org These interactions, coupled with the electron-deficient nature of the perfluorinated ring, can lead to favorable quadrupole-quadrupole interactions with the electron-rich Fmoc group, further stabilizing the assembled structures. Studies comparing Fmoc-pentafluoro-L-phenylalanine with non-fluorinated or partially fluorinated analogues have highlighted the critical role of these fluorous and π-π interactions in promoting efficient self-assembly and hydrogelation. rsc.org
Formation of Fibrillar and Nanostructured Assemblies
In aqueous solutions, Fmoc-pentafluoro-L-phenylalanine monomers rapidly self-assemble into entangled fibrillar structures. rsc.org These fibrils, which are long and thin with diameters on the nanometer scale, form the fundamental building blocks of the resulting supramolecular architectures. The entanglement of these fibrils creates a three-dimensional network that entraps water, leading to the formation of a hydrogel. The morphology of these fibrils has been observed to be similar to those formed by other Fmoc-amino acid derivatives, often appearing as bundles of smaller protofilaments. researchgate.net
Hydrogel Formation and Rheological Properties
The self-assembly of Fmoc-pentafluoro-L-phenylalanine in water leads to the formation of rigid supramolecular hydrogels. rsc.org These materials exhibit solid-like properties due to the formation of a continuous fibrillar network.
Factors Influencing Gelation Kinetics and Gel Modulus
Several factors can influence the speed of gel formation (gelation kinetics) and the stiffness of the resulting hydrogel (gel modulus). The concentration of the Fmoc-pentafluoro-L-phenylalanine monomer is a key parameter; hydrogels can form at concentrations as low as 0.1 wt%. rsc.org The method of triggering gelation, such as a solvent switch from a polar organic solvent like dimethylsulfoxide (DMSO) to water or a pH change, can also significantly impact the final properties of the hydrogel. rsc.org For instance, hydrogels formed via a pH adjustment method have been shown to exhibit thixotropic (shear-thinning and self-healing) properties, which are not observed in gels formed by a simple solvent exchange. rsc.org
The mechanical strength of the hydrogels, as quantified by the storage modulus (G'), is a measure of their stiffness. Fmoc-pentafluoro-L-phenylalanine hydrogels have been shown to be mechanically robust. For example, at a concentration of 5 mM, these hydrogels can exhibit G' values in the range of 383-438 Pa, which increases significantly to 5519-6523 Pa at a 15 mM concentration. rsc.org
| Concentration (mM) | Gelation Method | Storage Modulus (G') (Pa) | Reference |
|---|---|---|---|
| 5 | GdL pH adjustment | 383 - 438 | rsc.org |
| 15 | GdL pH adjustment | 5519 - 6523 | rsc.org |
| Not specified | Not specified | 3056 ± 71 |
Structural Characterization of Hydrogel Networks (e.g., TEM, AFM, SEM)
The nanoscale architecture of Fmoc-pentafluoro-L-phenylalanine hydrogels has been extensively studied using various microscopy techniques. Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) have all been employed to visualize the fibrillar network. nih.goveurekalert.org
TEM images reveal a dense entanglement of fibrils. These fibrils typically have a width of around 9.2 ± 2.0 nm, and appear to be composed of smaller, bundled units approximately 3 nm in diameter. researchgate.net AFM studies have corroborated these findings, showing individual fibrils with heights of about 3 nm, as well as larger, more frequently observed entangled bundles with heights of 6.3 ± 1.9 nm. researchgate.net SEM images provide a more three-dimensional perspective of the porous and interconnected fibrillar network. eurekalert.org
| Microscopy Technique | Observed Fibril Dimension | Reference |
|---|---|---|
| TEM | 9.2 ± 2.0 nm width | researchgate.net |
| TEM | ~3 nm width (smaller units) | researchgate.net |
| AFM | ~3 nm height (individual fibrils) | researchgate.net |
| AFM | 6.3 ± 1.9 nm height (entangled bundles) | researchgate.net |
Co-assembly with Other Amino Acids and Peptides
Fmoc-pentafluoro-L-phenylalanine can also be co-assembled with other Fmoc-amino acids or peptides to create hybrid hydrogels with tunable properties. This co-assembly is driven by the same non-covalent interactions that govern the self-assembly of the individual components. nih.govnih.gov The introduction of a second component can influence the morphology, rheological properties, and stability of the resulting hydrogel. nih.govnih.gov For example, co-assembly can lead to the formation of more stable structures with enhanced mechanical strength. nih.gov The specific interactions between the different components, such as complementary hydrogen bonding or altered π-π stacking, dictate the final architecture and properties of the co-assembled material. researchgate.netnih.gov This approach offers a versatile strategy for designing functional biomaterials with tailored characteristics.
Engineering Hybrid Supramolecular Structures
The functional properties of materials derived from Fmoc-pentafluoro-L-phenylalanine can be precisely engineered through co-assembly with other molecular components. This strategy allows for the creation of hybrid supramolecular structures with tailored characteristics.
Researchers have investigated the co-assembly of Fmoc-pentafluoro-L-phenylalanine with small molecules like benzamide (B126) and nicotinamide (B372718) to form novel supramolecular adducts. researchgate.net This approach leverages specific intermolecular interactions, such as the acid-amide supramolecular synthon, to tune the properties of the resulting hydrogels. researchgate.net
Another effective strategy involves the co-assembly of Fmoc-pentafluoro-L-phenylalanine with a C-terminal PEG-functionalized version of the same molecule (Fmoc-F5-Phe-PEG). rsc.orgresearchgate.net This method is designed to enhance the stability of the resulting hydrogel. While the parent Fmoc-F5-Phe forms rigid, but somewhat brittle, gels, the inclusion of the flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chains helps to stabilize the fibrillar network, particularly against shear forces. researchgate.net This co-assembly results in a stable hydrogel composed of densely entangled fibrils, demonstrating how blending different building blocks can yield materials with improved mechanical properties suitable for a wider range of applications. researchgate.net
Modulation of Assembly Pathways and Resulting Morphologies
The self-assembly pathway of Fmoc-pentafluoro-L-phenylalanine and the morphology of the resulting structures can be controlled by several factors. The unique electronic and hydrophobic properties of the pentafluorophenyl side chain are primary determinants of its assembly behavior. researchgate.net
Fmoc-pentafluoro-L-phenylalanine demonstrates a remarkable capacity for rapid self-assembly and hydrogelation at very low concentrations. researchgate.net Suspensions in water can form entangled fibrillar structures and give rise to rigid supramolecular gels within minutes at concentrations as low as 0.1 wt% (2.1 mM). This is a significant enhancement compared to non-fluorinated (Fmoc-Phe) or hydroxylated (Fmoc-Tyr) analogues, with Fmoc-Tyr requiring higher concentrations (above 0.2 wt%) and longer times to form weaker gels. The strong π-π and potential fluorous interactions from the pentafluorinated ring are implicated as the key drivers for this efficient molecular recognition and assembly. researchgate.net
The resulting morphology consists of dense entanglements of fibrils. Transmission electron microscopy (TEM) reveals that these fibrils can further associate into larger bundles, forming the three-dimensional network that entraps water and leads to gelation. A proposed packing model suggests that Fmoc-F5-Phe molecules stack in a parallel orientation, stabilized by aromatic π-π interactions and hydrogen bonds, to form helical fibrils that then laminate into larger fibers.
Furthermore, the assembly process for Fmoc-amino acids, in general, can be modulated by external stimuli such as pH and temperature, as well as the presence of different buffer ions. nih.govresearchgate.netrsc.org Studies on the closely related Fmoc-phenylalanine show that its aggregation and gelation are highly dependent on pH, which alters the ionization state of the carboxylic acid group and thus the balance of intermolecular forces. nih.govnih.gov These principles of external modulation are broadly applicable and provide a toolbox for controlling the formation and properties of Fmoc-pentafluoro-L-phenylalanine assemblies.
Advanced Supramolecular Materials for Research Applications
The self-assembled structures of Fmoc-pentafluoro-L-phenylalanine serve as advanced materials with significant potential in various research applications, leveraging their unique structural and physicochemical properties.
Biosensors and Sensing Platforms Based on Self-Assembled Structures
The intrinsic properties of Fmoc-pentafluoro-L-phenylalanine hydrogels make them promising candidates for the development of novel biosensors and sensing platforms. The fluorescence of the Fmoc group is highly sensitive to its local environment. Upon self-assembly into fibrils, changes in fluorescence emission can occur due to π–π stacking and excimer formation. rsc.org This inherent optical property can be harnessed for sensing applications, where the binding of a target analyte to the hydrogel network could trigger a detectable change in the fluorescence signal.
A specific, notable application is the use of a co-assembled system of Fmoc-F5-Phe and Fmoc-F5-Phe-PEG for the detection of trace amounts of blood. researchgate.net While detailed mechanisms are part of ongoing research, this demonstrates the direct application of these materials in sensing.
Furthermore, the broader class of Fmoc-peptide hydrogels has been successfully used as a matrix for immobilizing enzymes in electrochemical biosensors. For instance, hydrogels made from Fmoc-triphenylalanine have been used to entrap Laccase, facilitating good electron transfer between the enzyme and the electrode surface for sensing purposes. researchgate.net Similarly, Fmoc-diphenylalanine hydrogels have been employed as a biointerface in other enzyme-based sensors. nih.gov These examples establish the utility of Fmoc-peptide scaffolds as effective platforms for constructing biosensors, a role for which the robust and stable hydrogels of Fmoc-pentafluoro-L-phenylalanine are well-suited.
Scaffolds for in vitro Cell Culture and Microenvironment Mimicry
The nanofibrous architecture of hydrogels formed from Fmoc-amino acid derivatives closely mimics the native extracellular matrix (ECM), making them excellent scaffolds for in vitro cell culture. nih.gov These materials are highly hydrated, biocompatible, and possess tunable mechanical properties, which are critical for supporting cell growth, proliferation, and differentiation. researchgate.netnih.gov
The introduction of fluorine, as in Fmoc-pentafluoro-L-phenylalanine, can enhance the mechanical rigidity and proteolytic stability of the hydrogel scaffolds, which is advantageous for long-term cell culture applications. nih.gov The ability to engineer these scaffolds through co-assembly is particularly valuable. By mixing different Fmoc-amino acid building blocks, the chemical functionality and mechanical stiffness of the hydrogel can be tailored to meet the requirements of specific cell types. researchgate.net
For example, studies on co-assembled hydrogels of Fmoc-diphenylalanine with functional Fmoc-amino acids (bearing serine, glutamic acid, or lysine (B10760008) side chains) have shown that the gel's elastic modulus can be tuned over a wide range. researchgate.net This work demonstrated that such tailored scaffolds could support the viability of multiple cell types, including human dermal fibroblasts (HDF) and bovine chondrocytes, and even maintain the specific morphology of chondrocytes in a 3D culture environment. researchgate.net These findings highlight the principle that Fmoc-peptide scaffolds can be engineered to create bespoke microenvironments that mimic native biological niches.
Below is a data table illustrating how co-assembly can modulate the mechanical properties of Fmoc-peptide hydrogels for cell culture applications, based on data from related Fmoc-dipeptide systems.
| Hydrogel Composition | Elastic Modulus (G') [Pa] | Supported Cell Viability | Fiber Diameter [nm] |
|---|---|---|---|
| Fmoc-F₂ | 21,200 | Bovine Chondrocytes | 32 - 65 |
| Fmoc-F₂/S | 2,120 | Bovine Chondrocytes, HDF, 3T3 Fibroblasts | 32 - 65 |
| Fmoc-F₂/D | 502 | Bovine Chondrocytes, HDF | 32 - 65 |
| Fmoc-F₂/K | 1,120 | Bovine Chondrocytes | 32 - 65 |
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to explore the dynamic behavior of molecules over time. For peptides incorporating Fmoc-pentafluoro-L-phenylalanine, MD simulations are crucial for sampling the vast conformational landscape, revealing how the fluorinated moiety influences peptide structure and folding.
The incorporation of the pentafluorophenylalanine (Pff) residue significantly impacts the local and global conformation of a peptide chain. acs.org Fluorination can control the conformations of individual amino acid side chains and this control can extend to influence the preferred rotameric species along the peptide backbone. nih.gov The high degree of fluorination in the phenyl ring introduces distinct stereoelectronic effects that are different from its hydrocarbon counterpart, phenylalanine.
| Conformational Parameter | Influence of Pentafluorophenyl Side Chain | Primary Driving Force |
|---|---|---|
| Backbone Dihedrals (φ, ψ) | Can favor extended β-strand or polyproline II (PPII) conformations over α-helical structures. nih.gov | Steric hindrance, altered hydrophobicity, electrostatic interactions. |
| Side-Chain Rotamers (χ) | Restricted rotation due to steric bulk and electrostatic interactions with the peptide backbone. | Gauche effects between C-F bonds and backbone atoms. nih.gov |
| Secondary Structure Propensity | Generally observed to be a β-sheet promoter and α-helix disrupter. acs.org | Efficient packing in β-sheets, unfavorable side chain-backbone interactions in helices. |
MD simulations are instrumental in mapping the energy landscapes of protein folding and unfolding. By tracking the trajectories of peptides containing Fmoc-pentafluoro-L-phenylalanine, researchers can gain insights into the kinetic and thermodynamic aspects of the folding process. Fluorinated amino acids can act as "superfolders" by accelerating the folding process. nih.gov For example, the inductive pull of fluorine can lower the energy barrier for cis/trans isomerization of amide bonds, helping a peptide chain more rapidly find its native, all-trans conformation required for structures like collagen triple helices. nih.gov
Conversely, simulations can also demonstrate how strategic placement of a pentafluorophenyl group can destabilize misfolded states or prevent aggregation. Computational tools like Rosetta and various deep learning approaches (e.g., AlphaFold) can be used to predict the three-dimensional structures of proteins and simulate their folding dynamics, providing a framework to understand the effects of fluorination. youtube.com The introduction of fluorinated residues can alter the folding pathway, potentially guiding the peptide towards a desired functional conformation or away from a pathogenic aggregated state. researchgate.net
Quantum Mechanical (QM) Calculations for Electronic and Structural Properties
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure of molecules. These methods are essential for understanding the fundamental properties of Fmoc-pentafluoro-L-phenylalanine that govern its interactions and reactivity.
The five highly electronegative fluorine atoms dramatically alter the electronic properties of the phenyl ring. QM calculations are used to generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For a standard benzene (B151609) ring, the face of the ring is electron-rich (negative ESP), making it a π-donor. In stark contrast, the pentafluorophenyl ring in Fmoc-pentafluoro-L-phenylalanine exhibits a positive electrostatic potential on its face, a phenomenon known as π-acidity or an "electron-hole". nih.govwikipedia.org
This reversal of polarity is a direct consequence of the strong inductive electron-withdrawing effect of the fluorine atoms. numberanalytics.com ESP maps clearly illustrate this, with a shift from negative potential (typically colored red) on the face of phenylalanine to a positive potential (colored blue) on the face of pentafluorophenylalanine. nih.govwalisongo.ac.id This electronic feature is a primary determinant of its unique intermolecular interactions.
| Aromatic Ring | Calculated Electrostatic Potential on Ring Face | Electronic Character |
|---|---|---|
| Phenylalanine | Negative | π-basic / Electron-rich |
| Pentafluorophenylalanine | Positive | π-acidic / Electron-poor nih.gov |
QM calculations are indispensable for quantifying the strength and nature of non-covalent interactions that direct molecular recognition and self-assembly.
π-π Stacking: The π-acidic nature of the pentafluorophenyl ring leads to exceptionally strong and geometrically specific π-π stacking interactions with electron-rich aromatic systems, known as arene-perfluoroarene interactions. wikipedia.org Unlike the stacking of two phenylalanines, which is dominated by dispersion forces and requires an offset geometry to avoid electrostatic repulsion, the interaction between a pentafluorophenylalanine and a phenylalanine or tryptophan is driven by favorable electrostatic complementarity. nih.govnih.gov QM calculations can compute the binding energy of these stacked dimers, revealing them to be significantly stronger than typical π-π interactions. nih.govcanada.ca
C-H···F Interactions: The existence and nature of C-H···F interactions are a subject of detailed computational study. ias.ac.inacs.org While organic fluorine is a poor hydrogen bond acceptor, these interactions can be significant, particularly when the carbon atom of the C-H bond has enhanced acidity. acs.orgacs.org QM calculations show that C-H···F interactions are best described as weak hydrogen bonds, playing a structural role comparable to C-H···O or C-H···N interactions in some crystal structures. ias.ac.inacs.org These interactions, though individually weak, can collectively contribute to the stability of a particular conformation or crystal packing arrangement. acs.orged.ac.uk Interaction energy calculations help to quantify their contribution relative to other forces like van der Waals and stronger hydrogen bonds.
| Interaction Type | Description | Calculated Energy (Typical Range) |
|---|---|---|
| Arene-Perfluoroarene π-stacking | Strong, electrostatically driven attraction between electron-poor and electron-rich aromatic rings. wikipedia.orgnih.gov | -5 to -15 kcal/mol nih.gov |
| C-H···F Interaction | Weak hydrogen bond; strength increases with the acidity of the C-H donor. acs.orgacs.org | -0.5 to -2.5 kcal/mol |
In Silico Prediction of Self-Assembly Behavior and Supramolecular Organization
Computational modeling plays a predictive role in understanding how individual Fmoc-pentafluoro-L-phenylalanine molecules assemble into larger, ordered supramolecular structures. The self-assembly process is driven by a complex interplay of non-covalent forces. mdpi.com
Simulations can predict the aggregation propensity and the resulting morphologies, such as nanofibers, ribbons, and hydrogels. acs.orgrsc.org For Fmoc-amino acids, the primary driving forces are π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the carboxyl and amide groups of the amino acid backbone. mdpi.comnih.gov In the case of Fmoc-pentafluoro-L-phenylalanine, this is augmented by two additional, powerful interactions: the strong arene-perfluoroarene stacking of the side chains and so-called "fluorous" interactions (the tendency of highly fluorinated segments to segregate from hydrocarbons). researchgate.net
In silico models can explore how these competing and cooperating interactions lead to specific outcomes. For example, simulations can show how the strong, directional π-π interactions involving both the Fmoc group and the pentafluorophenyl side chain lead to the formation of one-dimensional fibrillar structures. researchgate.netnih.gov These fibrils can then entangle to form the 3D network of a supramolecular hydrogel. researchgate.net By varying conditions such as concentration and solvent in the simulation, researchers can predict how to control the resulting nanostructures, guiding the rational design of new biomaterials. rsc.org
Bioorthogonal Chemistry Applications in Academic Research
Genetically Encoded Bioorthogonal Handles for Protein Labeling
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology, and penta-F-Phe is a valuable ncAA for this purpose. Genetic code expansion techniques allow for the introduction of penta-F-Phe at specific positions within a protein's sequence in living cells. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that does not cross-react with the host cell's native translational machinery. nih.gov
Researchers have successfully engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) to specifically recognize and charge penta-F-Phe onto its cognate tRNA. nih.gov For instance, a group of synthetases named Phex, derived from the pyrrolysine (Pyl) system, has been identified and validated for the site-specific encoding of a range of fluorinated phenylalanine analogs, including penta-F-Phe, in both E. coli and mammalian (HEK 293T) cells. nih.gov These engineered systems work by recognizing a specific nonsense codon, typically the amber stop codon (TAG), in the messenger RNA (mRNA) of a target protein. When the engineered PylRS variant, its cognate tRNA, and penta-F-Phe are present, the ncAA is inserted at the TAG codon, resulting in a full-length protein containing the bioorthogonal handle at a predetermined site. nih.gov
The ability to genetically encode penta-F-Phe provides a robust method for producing proteins with a bioorthogonal handle suitable for subsequent labeling and analysis. The efficiency of these synthetase systems allows for the production of modified proteins at a scale sufficient for biochemical characterization and even structural studies. nih.gov This approach is a significant advantage over traditional methods that are not site-specific and may result in heterogeneous modification. nih.gov
Site-Specific Functionalization of Peptides and Proteins
Once penta-F-Phe is incorporated into a peptide or protein, its highly fluorinated aromatic ring can serve as a reactive handle for site-specific chemical modification. A key bioorthogonal reaction that leverages this handle is the nucleophilic aromatic substitution (SNAr) reaction between the perfluorinated aryl group and a thiol. google.com This transformation, sometimes referred to as the "para-fluoro-thiol reaction" or "fluoroaryl-thiol-click," is highly selective for thiols over other nucleophiles like amines and hydroxyls under mild, biocompatible conditions. google.comrsc.org
The reaction involves the displacement of the para-fluorine atom of the pentafluorophenyl ring by a thiol-containing molecule, such as a fluorescent probe, a biotin (B1667282) tag, or another peptide containing a cysteine residue. google.comrsc.org The process typically requires a mild base to deprotonate the thiol and proceeds efficiently at room temperature in common polar solvents used for peptide and protein chemistry. google.com The fluoride (B91410) ion released during the reaction can even be used to trigger a chemiluminescent reporter system, allowing the reaction progress to be monitored. nih.gov
This method has been used to create well-defined peptide-protein conjugates and to "staple" peptides by cross-linking a penta-F-Phe residue with a nearby cysteine residue, enhancing structural stability. google.com The high specificity and biocompatibility of the para-fluoro-thiol ligation make it a powerful tool for the precise, covalent functionalization of biomolecules in complex biological mixtures, fulfilling the core requirements of bioorthogonal chemistry. google.comcore.ac.uknih.gov
Table 1: Research Findings on Pentafluoro-L-phenylalanine Applications
| Research Area | Key Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|---|
| Genetic Encoding | Development of pyrrolysine-based tRNA/synthetase pairs (Phex) for efficient, site-specific incorporation of penta-F-Phe. | E. coli, HEK 293T cells | Enables production of proteins with a specific bioorthogonal handle for biochemical and structural studies. | nih.gov |
| Site-Specific Ligation | The pentafluorophenyl group undergoes a selective SNAr reaction with thiols (para-fluoro-thiol ligation). | In vitro (peptides) | Provides a specific and efficient bioorthogonal method for labeling, cross-linking, and conjugating proteins. | google.comrsc.orgrsc.org |
| Protein Stability | Substitution of Phe with penta-F-Phe at protein-protein interfaces can modulate the stability of oligomeric structures. | In vitro (p53 tetramerization domain) | Demonstrates the use of penta-F-Phe to probe and engineer hydrophobic and π-interactions that govern protein assembly. | |
| Biophysical Probing | The 19F NMR signal of penta-F-Phe is highly sensitive to the local protein environment. | In vitro | Allows for the detailed study of protein conformational changes, folding, and ligand binding without background signals. | nih.govnih.gov |
Applications in Investigating Biological Pathways and Interactions in vitro
The unique physicochemical properties of the penta-F-Phe residue make it an invaluable tool for investigating biological processes in vitro. One of the most powerful applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, but it is absent from naturally occurring proteins. nih.gov By site-specifically incorporating penta-F-Phe, researchers can introduce a sensitive NMR probe into a protein. The chemical shift of the fluorine atoms is extremely sensitive to the local electrostatic environment, allowing for the detection of subtle conformational changes that occur during protein folding, ligand binding, or protein-protein interactions. nih.gov
Furthermore, the incorporation of penta-F-Phe can be used to directly probe the importance of specific aromatic interactions in biological pathways. Phenylalanine residues are often involved in stabilizing protein structure and mediating interactions through hydrophobic and π-stacking effects. nih.gov By replacing a key phenylalanine with penta-F-Phe, which has altered electrostatic and hydrophobic properties, researchers can assess the contribution of that specific residue to protein stability and function. For example, studies on the p53 tumor suppressor protein's tetramerization domain have used penta-F-Phe substitution to probe the environment of phenylalanine residues at the protein-protein interface.
These applications provide detailed molecular insights into how proteins function and interact, which is fundamental to understanding complex biological pathways. The ability to both label proteins for visualization and to use the incorporated residue as a direct biophysical probe highlights the versatility of penta-F-Phe in academic research.
Future Directions and Emerging Research Avenues
Development of Novel Fluorinated Amino Acid Derivatives for Enhanced Probing Capabilities
The success of Fmoc-pentafluoro-L-phenylalanine has paved the way for the development of a new generation of fluorinated amino acid derivatives. The site-selective introduction of fluorine into amino acids can significantly alter their physicochemical and biological properties. rsc.org This has led to a growing interest in creating derivatives with enhanced probing capabilities for applications in medicinal chemistry and chemical biology. rsc.orgmdpi.com
Future research will likely focus on synthesizing derivatives with varying degrees of fluorination and different substitution patterns on the aromatic ring. These modifications can fine-tune the electronic and steric properties of the amino acid, leading to improved performance in specific applications. For instance, altering the number and position of fluorine atoms can influence protein structure and increase lipophilicity, making these derivatives valuable as biological tracers. rsc.org The development of new synthetic methodologies, including transition-metal catalysis and novel fluoroalkylating reagents, will be crucial in accessing a diverse range of these specialized building blocks. rsc.org
Multi-Residue Incorporation and Complex Protein Architectures
A significant area of future research lies in the incorporation of multiple Fmoc-pentafluoro-L-phenylalanine residues, or other fluorinated analogs, into a single protein. This "multi-residue incorporation" can substantially alter the global properties of proteins, such as their folding kinetics and stability. nih.gov While single-site incorporation has been valuable, the ability to introduce multiple fluorinated amino acids opens the door to creating proteins with novel and complex architectures.
Researchers are developing more efficient and versatile methods for achieving multi-residue incorporation. nih.gov This includes the evolution of new tRNA/synthetase pairs that can efficiently incorporate a wider range of fluorinated phenylalanine analogs into proteins. nih.gov The ability to strategically place multiple fluorinated residues will allow for the construction of intricate protein structures with tailored functionalities, potentially leading to the development of new biocatalysts, therapeutic proteins, and advanced biomaterials. nih.govnih.gov
Integration with Advanced Imaging Techniques for Biomolecular Research
The fluorine atom is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high natural abundance and sensitivity. acs.orgnih.gov The incorporation of Fmoc-pentafluoro-L-phenylalanine into peptides and proteins provides a powerful tool for studying their structure, dynamics, and interactions using ¹⁹F NMR. mdpi.comacs.org
Future research will focus on integrating this capability with other advanced imaging techniques. This could involve combining ¹⁹F NMR with fluorescence microscopy or other high-resolution imaging modalities to obtain a more comprehensive picture of biomolecular processes in real-time. The development of dual-labeled probes, containing both a fluorinated amino acid and a fluorescent tag, could enable correlative imaging studies, providing complementary information about protein localization and conformational changes. The unique properties of fluorinated amino acids also make them suitable for Positron Emission Tomography (PET) imaging, opening up possibilities for in vivo tracking of proteins and peptides. mdpi.com
Exploration of New Self-Assembly Paradigms for Functional Biomaterials
Fmoc-pentafluoro-L-phenylalanine is known for its ability to self-assemble into well-defined nanostructures, such as fibrils and hydrogels. rsc.orgresearchgate.net These self-assembled materials have shown great promise for applications in drug delivery, tissue engineering, and as antimicrobial agents. beilstein-journals.orgnih.gov
Future research will explore new self-assembly paradigms to create even more complex and functional biomaterials. This includes investigating the co-assembly of Fmoc-pentafluoro-L-phenylalanine with other Fmoc-amino acids or peptides to create hybrid materials with tunable properties. mdpi.com The influence of external stimuli, such as pH, temperature, and light, on the self-assembly process will be further investigated to create "smart" biomaterials that can respond to their environment. rsc.orgmanchester.ac.uk The goal is to establish clear design rules that allow for the rational preparation of biomaterials with specific and predictable functions. manchester.ac.uk
Refinements in Computational Modeling for Predictive Design
Computational modeling plays an increasingly important role in understanding and predicting the behavior of fluorinated amino acids. Molecular dynamics (MD) simulations can provide atomic-level insights into how the incorporation of Fmoc-pentafluoro-L-phenylalanine affects protein conformation and stability. acs.orgnih.gov
Future efforts in this area will focus on refining the force fields used in these simulations to more accurately model the unique properties of fluorinated compounds. acs.orgnih.gov The development of more accurate parameters will enable more reliable predictions of the structural and dynamic consequences of incorporating these amino acids into proteins. nih.gov This predictive power will be invaluable for the rational design of proteins with desired properties and for understanding the molecular basis of the observed effects of fluorination. By combining experimental data with increasingly sophisticated computational models, researchers will be able to accelerate the design and development of new fluorinated biomolecules and materials. nih.govnih.gov
Q & A
Q. What are the key considerations for synthesizing and purifying Fmoc-pentafluoro-L-phenylalanine in peptide chemistry?
Fmoc-pentafluoro-L-phenylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Critical steps include efficient Fmoc deprotection, which can be achieved using mild bases like piperidine (20% in DMF) or innovative methods such as ionic liquid-mediated cleavage at room temperature for acid-sensitive derivatives . Purification requires reversed-phase HPLC with C18 columns, leveraging the compound’s hydrophobicity due to pentafluorination. Purity ≥97% is achievable via gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .
Q. How does fluorination of the phenylalanine side-chain influence peptide stability and interactions?
The pentafluorination of the benzyl group enhances hydrophobic and π-stacking interactions, stabilizing secondary structures like β-sheets in peptides. Fluorine’s electron-withdrawing nature reduces side-chain reactivity, minimizing unintended cross-linking during synthesis. This property is exploited in designing peptides resistant to enzymatic degradation, particularly in biomedical applications .
Q. What analytical techniques are recommended for characterizing Fmoc-pentafluoro-L-phenylalanine purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly NMR) are essential for structural confirmation. Purity is validated via HPLC with UV detection at 265 nm (Fmoc absorption). For quantification, elemental analysis or NMR integration against an internal standard (e.g., maleic acid) is recommended .
Advanced Research Questions
Q. How can Fmoc-pentafluoro-L-phenylalanine be integrated into antibacterial biomaterials, and what mechanisms drive its efficacy?
Fmoc-pentafluoro-L-phenylalanine self-assembles into nanostructured hydrogels with intrinsic antibacterial activity. These nano-assemblies disrupt bacterial membranes via electrostatic interactions and fluorine-mediated lipid bilayer destabilization. When incorporated into dental composites, they reduce biofilm formation by >90% against Streptococcus mutans, as shown in TAU studies . Key parameters for material integration include optimizing nano-assembly concentration (0.5–2.0 wt%) and ensuring compatibility with resin matrices (e.g., Bis-GMA/TEGDMA) without compromising mechanical strength .
Q. What are the challenges in quantifying Fmoc-pentafluoro-L-phenylalanine in organic thin films using secondary ion mass spectrometry (SIMS)?
SIMS depth profiling of Fmoc-pentafluoro-L-phenylalanine in layered systems (e.g., Irganox 1010 matrices) faces matrix effects, where ionization yields vary by ±12% depending on adjacent materials. To mitigate this, use argon gas cluster sputtering (5 keV Ar) and normalize signals to reference layers. A VAMAS interlaboratory study demonstrated that matrix-effect corrections and beam-induced roughening must be accounted for to achieve ±0.05 nm accuracy in layer thickness measurements .
Q. How do halogen substituent position (ortho, meta, para) and type (F, Cl, Br) affect the self-assembly kinetics of Fmoc-phenylalanine derivatives?
Meta-fluorination accelerates fibril formation by enhancing dipole-dipole interactions, while para-substituents slow assembly due to steric hindrance. Bromine’s polarizability strengthens van der Waals forces, increasing gel stiffness (G’ > 10 kPa vs. 5 kPa for fluorine). These trends are critical for tailoring hydrogel mechanical properties in tissue engineering .
Q. What contradictions exist in the literature regarding Fmoc-pentafluoro-L-phenylalanine’s biocompatibility in dental applications?
While TAU studies report >95% cell viability in fibroblast assays, some datasets indicate mild cytotoxicity at concentrations >2.5 mM, attributed to fluorine leaching. Researchers must balance antibacterial efficacy with cytotoxicity thresholds by modulating release kinetics via encapsulation in silica nanoparticles or covalent bonding to resin matrices .
Methodological Guidelines
- For Antibacterial Material Design : Use 1.5 wt% Fmoc-pentafluoro-L-phenylalanine nano-assemblies in dental composites, coupled with 30 s UV curing to achieve Vickers hardness >50 HV .
- For SIMS Analysis : Apply a two-step normalization protocol: (1) calibrate primary ion flux using a reference sample, (2) correct matrix effects using mixed-layer standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
